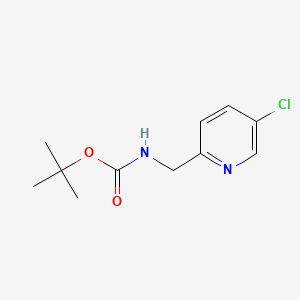

tert-Butyl ((5-chloropyridin-2-yl)methyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

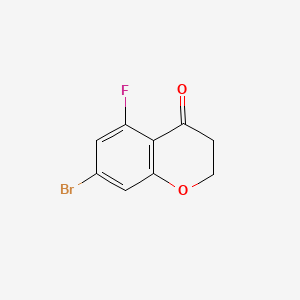

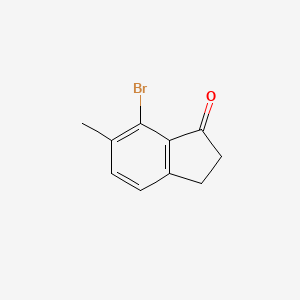

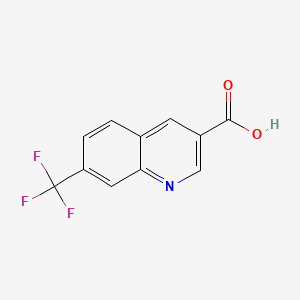

“tert-Butyl ((5-chloropyridin-2-yl)methyl)carbamate” is a chemical compound with the molecular formula C11H15ClN2O2 . It has an average mass of 242.702 Da and a monoisotopic mass of 242.082199 Da .

Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The pyridine ring is substituted at the 2-position with a methylcarbamate group, and at the 5-position with a chlorine atom .

Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 349.4±32.0 °C at 760 mmHg, and a flash point of 165.1±25.1 °C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 freely rotating bonds . Its polar surface area is 51 Å2, and it has a molar refractivity of 62.7±0.3 cm3 .

Aplicaciones Científicas De Investigación

Isomorphous Crystal Structures : This compound is a member of a family of compounds with specific structural formulas. In crystals, these compounds are linked via a bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond involving the same carbonyl group (Baillargeon et al., 2017).

Interplay of Hydrogen Bonds : Different carbamate derivatives, including tert-butyl carbamates, have been synthesized and structurally characterized. Their crystal structures exhibit a complex interplay of various hydrogen bonds, forming three-dimensional architectures (Das et al., 2016).

Synthesis and Diels-Alder Reaction : A study focused on the synthesis of tert-butyl carbamates and their application in Diels-Alder reactions, highlighting their use in organic synthesis and chemical reactions (Padwa et al., 2003).

Synthesis of Biologically Active Compounds : Tert-Butyl carbamates serve as intermediates in the synthesis of biologically active compounds, exemplified by a rapid synthetic method for a specific compound used in this context (Zhao et al., 2017).

One-Pot Tandem Palladium-Catalysed Amination : The compound is used in the one-pot tandem palladium-catalysed amination and intramolecular amidation of tert-butyl carbamates, facilitating the preparation of complex organic molecules (Scott, 2006).

Source of Functionalised Carbamates : It acts as a source for the synthesis of functionalised carbamates, important intermediates in chemical synthesis, through various reactions with different electrophiles (Ortiz et al., 1999).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Mecanismo De Acción

Mode of Action

The exact mode of action of tert-Butyl ((5-chloropyridin-2-yl)methyl)carbamate is currently unknown due to the lack of specific studies on this compound. It’s known that carbamates typically work by inhibiting acetylcholinesterase, an enzyme essential for nerve function in insects, humans, and many other animals .

Biochemical Pathways

Without specific studies on this compound, it’s challenging to accurately summarize the affected biochemical pathways. Carbamates, in general, are known to affect the cholinergic pathway by inhibiting acetylcholinesterase .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the compound’s stability can be affected by temperature, pH, and light exposure. The compound is recommended to be stored in an inert atmosphere at 2-8°C , suggesting that it may be sensitive to temperature and oxidative conditions.

Propiedades

IUPAC Name |

tert-butyl N-[(5-chloropyridin-2-yl)methyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O2/c1-11(2,3)16-10(15)14-7-9-5-4-8(12)6-13-9/h4-6H,7H2,1-3H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKOORUXAVMEHTF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=NC=C(C=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20856506 |

Source

|

| Record name | tert-Butyl [(5-chloropyridin-2-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67938-77-6 |

Source

|

| Record name | tert-Butyl [(5-chloropyridin-2-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B592023.png)

![6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B592024.png)

![6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B592025.png)

![7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B592028.png)

![1H-Cyclopent[c]isoxazole-1-ethanol,-alpha--ethylhexahydro-,[1(S*),3a-alpha-,6a-alpha-]-(9CI)](/img/no-structure.png)

![7,7-Difluorotetrahydropyrrolo[1,2-a]pyrazine-1,3(2H,4H)-dione](/img/structure/B592031.png)